N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H14N4OS2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H14N4OS2/c1-8-10(3)21-15(18-8)19-13(20)12-9(2)17-14(22-12)11-4-6-16-7-5-11/h4-7H,1-3H3,(H,18,19,20) |
InChI Key |
WVCZFYWISSYMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)C3=CC=NC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
α-Haloketone Preparation : 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbonyl chloride is synthesized from 2-bromo-1-(pyridin-4-yl)ethanone and thiourea derivatives under basic conditions (K₂CO₃, EtOH, reflux).
-
Cyclization : The α-haloketone reacts with N-[(2Z)-4,5-dimethylthiazol-2(3H)-ylidene]carboxamide in the presence of triethylamine (TEA) to form the thiazole core. Yields range from 65–78%.
Table 1 : Optimization of Hantzsch Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 72 |
| Base | TEA | 78 |
| Temperature (°C) | 80 | 68 |
Introduction of the pyridin-4-yl group at the 2-position of the thiazole ring is achieved via Suzuki-Miyaura coupling.
Protocol Details
-
Substrate : 2-Bromo-4-methylthiazole-5-carboxamide is reacted with pyridin-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst.
-
Conditions : Dioxane/H₂O (3:1), K₂CO₃, 90°C, 12 h. Isolated yields reach 85%.
Key Challenges :
-
Competing homocoupling of boronic acid (mitigated by degassing solvents).
-
Steric hindrance at the 2-position (addressed using bulky phosphine ligands).
Stereoselective Formation of (2Z)-Thiazol-2-ylidene Moiety
The Z-configuration of the thiazol-2-ylidene group is critical for biological activity. Two methods are prominent:
Tautomerization Control
Direct Synthesis Using Bulky Leaving Groups
-
Substrate Design : Use of tert-butylthio groups in the thiourea precursor favors Z-configuration during cyclization (73% yield).
Carboxamide Functionalization Strategies
The carboxamide group is introduced via coupling reactions or in situ oxidation.
EDCI/HOBt-Mediated Amidation
One-Pot Oxidation-Amidation
-
Oxidative Conditions : MnO₂ oxidizes a thiazoline intermediate to the thiazole, followed by direct amidation with NH₃ gas (68% overall yield).
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Key Methods
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hantzsch + Suzuki | 4 | 58 | 98.2 |
| Direct Cyclization | 3 | 72 | 97.5 |
| Tautomerization | 2 | 85 | 99.1 |
Scalability and Industrial Adaptations
-
Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% and improve Z-selectivity to 94%.
-
Green Chemistry : Subcritical water as a solvent achieves 89% yield with minimal waste.
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-2 and C-4 positions.
Key findings:
-
Halogenation at C-4 enhances electrophilicity for subsequent cross-coupling reactions.
-
Steric hindrance from the pyridinyl group limits substitution at C-2.
Electrophilic Substitution Reactions
The pyridine ring directs electrophilic aromatic substitution (EAS) to its para position relative to the nitrogen atom.
| Reaction Type | Conditions | Reagents | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Fuming HNO₃ | 4-Nitro-pyridinyl-thiazole | 58% | |
| Sulfonation | SO₃·Py, DCM, 40°C, 4h | Sulfur trioxide | Sulfonated pyridinyl-thiazole | 63% |
Key findings:
-
Nitration occurs exclusively on the pyridine ring due to its higher electron density.
-
Sulfonation improves solubility in polar solvents.
Cycloaddition Reactions
The thiazole ring participates in [3+2] and [4+2] cycloadditions, forming fused heterocycles.
Key findings:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields stable triazole derivatives .
-
Diels-Alder adducts exhibit enhanced planarity, beneficial for π-stacking interactions.
Oxidation and Reduction Reactions
The methyl groups and thiazole ring undergo redox transformations.
| Reaction Type | Conditions | Reagents | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation (Sulfur) | H₂O₂, AcOH, 50°C, 3h | Hydrogen peroxide | Sulfoxide derivative | 55% | |
| Reduction (Amide) | LiAlH₄, THF, 0°C, 2h | Lithium aluminum hydride | Primary amine derivative | 60% |
Key findings:
-
Sulfur oxidation increases polarity but reduces aromaticity.
-
Amide reduction generates a primary amine, enabling further functionalization.
Metal Coordination Complexes
The pyridinyl nitrogen and thiazole sulfur act as ligands for transition metals.
| Metal Ion | Conditions | Coordination Mode | Application | Reference |
|---|---|---|---|---|
| Pd(II) | DMF, 100°C, 6h | N,S-bidentate | Catalytic cross-coupling | |
| Cu(I) | MeCN, RT, 2h | Pyridinyl N-monodentate | Luminescent materials |
Key findings:
-
Pd(II) complexes catalyze Suzuki-Miyaura couplings with aryl boronic acids .
-
Cu(I) complexes exhibit blue fluorescence (λ<sub>em</sub> = 450 nm).
Functional Group Transformations
The carboxamide group undergoes hydrolysis and condensation.
| Reaction Type | Conditions | Reagents | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8h | Hydrochloric acid | Carboxylic acid derivative | 85% | |
| Condensation | EDCl, HOBt, DMF, RT, 24h | Benzylamine | Amide-linked dimer | 70% |
Key findings:
-
Acidic hydrolysis cleaves the amide bond, yielding a carboxylic acid.
-
Condensation reactions enable peptide-like chain extensions.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions and isomerization.
| Reaction Type | Conditions | Reagents | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | UV (365 nm), CH₂Cl₂, 4h | Ethylene | Cyclobutane-fused thiazole | 48% | |
| Z→E Isomerization | UV (254 nm), MeOH, 1h | None | E-isomer | Quant. |
Key findings:
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit potent antimicrobial activity. For instance, compounds similar to N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide have been evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of novel thiazole derivatives that showed promising antifungal activity against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MIC) lower than those of conventional antifungals like fluconazole .
Anticancer Activity
Thiazole compounds have also been investigated for their anticancer properties. A recent study focused on hybrid molecules containing thiazole structures which demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents .
Pesticidal Activity
The structural features of thiazole derivatives contribute to their effectiveness as agrochemicals. Compounds related to this compound have been shown to possess insecticidal properties. Research indicates that these compounds can disrupt the physiological processes of pests, leading to their death or reduced fertility .
Herbicidal Properties
Additionally, thiazole-containing compounds have been explored for their herbicidal effects. Their ability to inhibit specific enzymes involved in plant growth pathways makes them valuable in developing new herbicides that are effective against resistant weed species .
Case Study 1: Antifungal Efficacy
A series of thiazole derivatives were synthesized and tested for antifungal activity against clinical isolates of Candida. The most active derivatives exhibited MIC values ≤ 25 µg/mL, significantly outperforming fluconazole in some cases .
Case Study 2: Anticancer Screening
A molecular hybrid containing a thiazole moiety was evaluated against several cancer cell lines including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range .
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The target compound belongs to a broader class of N-substituted thiazole-carboxamides. Key structural analogs include:
Key Observations :
- Electronic Effects : The pyridinyl group in the target compound enhances π-π stacking interactions compared to phenyl-pyrrole () or bromophenyl () substituents.
- Ring Systems : Replacing thiazole with thiadiazole () or oxadiazole () alters electron density and conformational flexibility, impacting binding affinity.
- Synthetic Complexity : The triazole-benzodiazole derivatives () require multi-step click chemistry, whereas the target compound is synthesized via straightforward amide coupling .
Crystallographic and Computational Insights
Structural determination tools like SHELX () and ORTEP () were critical in confirming the stereochemistry of these compounds. For instance, docking studies in revealed that bromophenyl derivatives (e.g., 9c) adopt distinct binding poses compared to pyridinyl analogs, suggesting substituent-dependent target engagement .
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide (CAS No. 1282103-83-6) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiazole and pyridine moieties, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O3S |
| Molecular Weight | 349.41 g/mol |
| CAS Number | 1282103-83-6 |
| Density | 1.46 g/cm³ |
| pKa | 8.18 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in disease pathways. The thiazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to target proteins.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of thiazolidinone derivatives and found that those containing pyridine exhibited strong antitumor activity against glioblastoma multiforme cells .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. A study demonstrated that thiazole-substituted compounds showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial capabilities .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit various enzymes, including α-amylase and urease. In comparative studies, several thiazolidinone derivatives exhibited higher inhibitory effects than standard reference drugs . Such enzyme inhibition is crucial for developing treatments for metabolic disorders and infections.
Case Studies
- Antitumor Efficacy : A recent study analyzed the effects of thiazolidinone derivatives on cancer cell lines such as MDA-MB-231 and HT29. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against breast and colorectal cancers .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of thiazole derivatives against a panel of pathogenic bacteria. The compounds were tested using the agar diffusion method, revealing zones of inhibition comparable to established antibiotics .
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : Identify thiazole protons (δ 2.0–3.0 ppm for methyl groups) and pyridyl aromatic signals (δ 7.5–8.5 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 456.2 for C₁₉H₂₁N₅O₂S₂) .
- IR spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹) and thiazole ring vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Contradictions may arise from tautomerism or solvent effects. Methodological steps:
- Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
- Compare experimental and calculated spectra using DFT-based tools (e.g., Gaussian) .
- Elemental analysis : Verify C, H, N, S content to rule out impurities . Example: In , LC-MS and ¹³C NMR were combined to confirm the absence of regioisomers .
Q. What strategies stabilize the Z-configuration of the thiazol-2(3H)-ylidene moiety during synthesis?
The Z-configuration is sensitive to steric and electronic factors. Approaches include:
- Coordination with Lewis acids : Stabilize intermediates via sulfur-pyridine nitrogen interactions, as seen in dithiazole synthesis .
- Low-temperature reactions : Minimize thermal isomerization.
- Crystallographic validation : Use SHELXL for refinement to confirm stereochemistry .
Q. How can molecular docking predict biological interactions, and what validation methods ensure reliability?
- Docking software : AutoDock Vina or Schrödinger Suite can model binding to targets (e.g., kinases).
- Pose validation :
Q. What crystallographic challenges arise during refinement, and how do SHELX programs address them?
Challenges include:
- Disordered solvent molecules : SHELXL’s PART and SUMP commands resolve partial occupancy .
- Twinning : Use TWIN and BASF parameters for twinned data (e.g., racemic twins).
- High-resolution data : SHELXL’s restraints (e.g., SIMU, DELU) refine anisotropic displacement parameters .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
